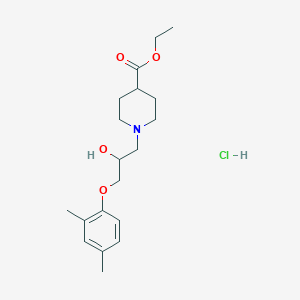

Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride

Description

Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride (CAS: 478784-96-2) is a piperidine-based compound featuring a 2-hydroxypropyl linker substituted with a 2,4-dimethylphenoxy group and an ethyl carboxylate ester at the piperidine-4-position. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. The compound is listed as discontinued by suppliers like CymitQuimica, indicating restricted commercial availability and niche research applications .

Properties

IUPAC Name |

ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4.ClH/c1-4-23-19(22)16-7-9-20(10-8-16)12-17(21)13-24-18-6-5-14(2)11-15(18)3;/h5-6,11,16-17,21H,4,7-10,12-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVRTVTYFDLTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC(COC2=C(C=C(C=C2)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a complex organic compound notable for its structural features and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H29NO4 and a molecular weight of 335.4 g/mol. The compound is characterized by a piperidine ring, an ethyl ester group, and a phenoxy moiety. The hydrochloride form enhances its solubility in aqueous environments, which is advantageous for biological studies and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The initial step generally involves the cyclization of appropriate precursors to form the piperidine structure.

- Introduction of Functional Groups : Subsequent reactions introduce the ethyl ester and phenoxy groups, which are crucial for the compound's biological activity.

- Hydrochloride Salt Formation : The final step often includes the formation of the hydrochloride salt to improve solubility and stability.

Research indicates that this compound interacts with various biological targets, potentially modulating their activity. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It appears to bind selectively to certain receptors, influencing their activity and leading to various biological effects.

Therapeutic Potential

The compound has been investigated for its potential applications in treating diseases such as cancer and infections. Its unique structural features may confer selectivity towards specific molecular targets, enhancing its therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

A review of recent studies highlights the following findings:

- In Vitro Studies : Experiments using cell lines have demonstrated that this compound can influence cell proliferation and apoptosis pathways, indicating potential anti-cancer properties .

- Animal Models : In vivo studies on animal models have shown promising results in lowering blood pressure without inducing reflex tachycardia, suggesting cardiovascular benefits .

Comparative Analysis

To further understand its unique characteristics, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate | C19H27NO5 | Contains an acetyl group instead of dimethylphenoxy |

| N-methylpiperidine-4-carboxamide | C7H15N | Lacks the complex phenoxy substituent |

| 4-(2-piperidin-1-ylethoxy)benzoyl chloride | C14H16ClN | Features a benzoyl chloride instead of an ester group |

This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to other similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The compound is compared to piperidine/piperazine derivatives with aromatic ether or ester functionalities (Table 1).

Table 1. Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

†Predicted based on ester and aromatic contributions.

Key Observations:

- Aromatic Substituents: The target compound’s 2,4-dimethylphenoxy group balances lipophilicity (logP ~3.5) compared to HBK17’s 2,5-dimethylphenoxy (logP ~4.2) and Diphenoxylate’s diphenylpropyl (logP ~5.0). Smaller aromatic groups reduce molecular weight and may improve metabolic stability .

- Salt Form: Hydrochloride salts are common for enhancing solubility, as seen in the target compound, HBK17, and Diphenoxylate .

Pharmacological and Functional Insights

- HBK Series: Piperazine derivatives (HBK14–HBK19) exhibit affinity for serotonin (5-HT1A) and dopamine receptors, suggesting CNS applications. The 2,4-dimethylphenoxy group in the target compound may modulate selectivity .

- Diphenoxylate HCl: A µ-opioid receptor agonist used in antidiarrheals. Structural differences (diphenylpropyl vs. dimethylphenoxy) likely redirect the target compound’s mechanism .

- 4-(Diphenylmethoxy)piperidine HCl : Used in antihistamines; its diphenylmethoxy group increases blood-brain barrier penetration compared to the target’s smaller substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.